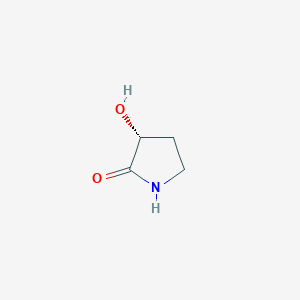

(R)-3-Hydroxypyrrolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-hydroxypyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c6-3-1-2-5-4(3)7/h3,6H,1-2H2,(H,5,7)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRKGSNOMLIYPSH-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC(=O)[C@@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50348929 | |

| Record name | (R)-3-Hydroxypyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77510-50-0 | |

| Record name | (R)-3-Hydroxypyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-3-Hydroxypyrrolidin-2-one

CAS Number: 77510-50-0

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Hydroxypyrrolidin-2-one is a chiral specialty chemical that serves as a crucial building block in the synthesis of a variety of pharmaceutical compounds.[1] Its rigid, five-membered lactam structure, combined with a stereodefined hydroxyl group, makes it an invaluable chiral synthon for the construction of complex molecular architectures with high stereochemical purity. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in drug discovery and development. The document details experimental protocols and explores the involvement of the pyrrolidinone scaffold in key biological signaling pathways.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 77510-50-0 | [1][2][3][4] |

| Molecular Formula | C₄H₇NO₂ | [1][3][4] |

| Molecular Weight | 101.10 g/mol | [1][3] |

| IUPAC Name | (3R)-3-hydroxypyrrolidin-2-one | [3] |

| Synonyms | (R)-3-Hydroxy-2-pyrrolidone, (R)-4-hydroxy-2-oxopyrrolidine | [1][4] |

| Melting Point | 100-103 °C | [1] |

| Boiling Point | 363.6 °C at 760 mmHg | [2][4] |

| Density | 1.292 g/cm³ | [1][2][4] |

| Flash Point | 173.7 °C | [2][4] |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in water and polar organic solvents |

Synthesis of this compound

The enantioselective synthesis of this compound is critical to its application in the pharmaceutical industry. Several strategies have been developed, with chemoenzymatic methods being particularly prominent due to their high selectivity and mild reaction conditions.

Chemoenzymatic Synthesis via Lipase-Mediated Kinetic Resolution

A widely employed method for obtaining enantiomerically pure this compound is the kinetic resolution of a racemic mixture of 3-hydroxypyrrolidin-2-one using a lipase. Lipases, such as those from Candida antarctica or Pseudomonas cepacia, can selectively acylate the (S)-enantiomer, allowing for the separation of the unreacted (R)-enantiomer.

Materials:

-

Racemic 3-hydroxypyrrolidin-2-one

-

Immobilized Lipase (e.g., Novozym 435 - Candida antarctica lipase B)

-

Acylating agent (e.g., vinyl acetate)

-

Organic solvent (e.g., acetonitrile, tert-butyl methyl ether)

-

Buffer solution (e.g., phosphate buffer, pH 7)

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve racemic 3-hydroxypyrrolidin-2-one in the chosen organic solvent.

-

Enzyme Addition: Add the immobilized lipase to the solution. The enzyme loading is typically between 10-20% (w/w) relative to the substrate.

-

Acylation: Add the acylating agent (e.g., vinyl acetate, 1.5-2 equivalents) to the mixture.

-

Incubation: Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C) and monitor the progress of the reaction by chiral HPLC or GC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the acylated product and the remaining alcohol.

-

Enzyme Removal: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

-

Work-up: Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purification: Separate the resulting (S)-3-acetoxypyrrolidin-2-one from the unreacted this compound by silica gel column chromatography.

-

Characterization: Confirm the identity and enantiomeric purity of the this compound fraction using analytical techniques such as NMR, mass spectrometry, and chiral HPLC.

Chemical Synthesis from Chiral Precursors

This compound can also be synthesized from readily available chiral starting materials such as (S)-malic acid or (S)-3-hydroxy-gamma-butyrolactone. These methods involve a series of chemical transformations to construct the pyrrolidinone ring with the desired stereochemistry.

Caption: Synthetic pathway from a chiral lactone.

Applications in Drug Development

This compound is a versatile chiral building block utilized in the synthesis of a wide array of biologically active molecules. Its rigid scaffold and functional handles allow for its incorporation into diverse chemical structures, leading to the development of novel therapeutics.

As a Chiral Auxiliary and Scaffold

The defined stereochemistry of this compound makes it an excellent chiral auxiliary, guiding the stereochemical outcome of subsequent reactions. Furthermore, the pyrrolidinone ring itself is a common motif in many pharmaceuticals, valued for its pharmacokinetic properties.

Examples of Pharmacologically Active Compounds

Derivatives of this compound have shown a broad range of pharmacological activities, including:

-

Anti-inflammatory Agents: The pyrrolidinone scaffold is present in compounds that inhibit key inflammatory pathways.

-

Neuronal Nitric Oxide Synthase (nNOS) Inhibitors: Selective inhibitors of nNOS containing the pyrrolidinone moiety are being investigated for the treatment of neurodegenerative diseases.[1]

-

Antimicrobial and Antiviral Agents: The pyrrolidinone ring is a core component of several antimicrobial and antiviral drugs.

A summary of the therapeutic areas where derivatives of this compound have shown potential is presented in Table 2.

| Therapeutic Area | Target/Mechanism of Action | Reference |

| Inflammatory Diseases | Inhibition of NF-κB signaling, Cyclooxygenase (COX) inhibition | [3][5][6] |

| Neurodegenerative Diseases | Selective inhibition of neuronal Nitric Oxide Synthase (nNOS) | [1] |

| Infectious Diseases | Various antimicrobial and antiviral targets | |

| Cardiovascular Diseases | Antiarrhythmic properties, modulation of ion channels |

Role in Biological Signaling Pathways

The pyrrolidinone scaffold, a core component of this compound, is implicated in the modulation of several critical biological signaling pathways. This is often due to its ability to mimic peptide bonds and participate in hydrogen bonding interactions with biological targets.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation and immune responses.[2][3][5][7][8] Dysregulation of this pathway is associated with numerous inflammatory diseases. Certain pyrrolidinone derivatives have been shown to inhibit NF-κB activation by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα.[5] This action blocks the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[3][5]

Caption: Inhibition of the NF-κB pathway.

Modulation of Nitric Oxide Synthase (NOS) Signaling

Nitric oxide (NO) is a crucial signaling molecule involved in various physiological processes, including neurotransmission and vasodilation.[1] There are three main isoforms of nitric oxide synthase (NOS): neuronal (nNOS), endothelial (eNOS), and inducible (iNOS).[1] Overproduction of NO by nNOS has been implicated in neurodegenerative disorders. Pyrrolidine-based compounds have been developed as potent and selective inhibitors of nNOS.[1] These inhibitors are designed to interact with the active site of the enzyme, preventing the synthesis of NO.

Caption: Inhibition of nNOS signaling.

Conclusion

This compound is a cornerstone chiral building block in modern medicinal chemistry. Its well-defined stereochemistry and versatile chemical nature have enabled the synthesis of numerous innovative drug candidates. The ability of the pyrrolidinone scaffold to interact with key biological targets, such as those in the NF-κB and NOS signaling pathways, underscores its importance in the development of treatments for a range of diseases, from inflammatory disorders to neurodegenerative conditions. The continued development of efficient and scalable synthetic routes to this valuable chiral intermediate will undoubtedly fuel further advancements in pharmaceutical research.

References

- 1. Selective Monocationic Inhibitors of Neuronal Nitric Oxide Synthase. Binding Mode Insights from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Inhibition of NF-kappaB activation by pyrrolidine dithiocarbamate prevents In vivo expression of proinflammatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A pyrrolidinone derivative inhibits cytokine-induced iNOS expression and NF-kappaB activation by preventing phosphorylation and degradation of IkappaB-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrrolidine dithiocarbamate inhibits serum-induced NF-kappaB activation and induces apoptosis in ROS 17/2.8 osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of nuclear factor-κB signal by pyrrolidine dithiocarbamate alleviates lipopolysaccharide-induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

(R)-3-Hydroxypyrrolidin-2-one molecular formula and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of (R)-3-Hydroxypyrrolidin-2-one, a chiral molecule of interest in pharmaceutical research and development.

Core Molecular Data

This compound is a heterocyclic compound featuring a γ-lactam ring. Its chirality is a key feature, making it a valuable building block in asymmetric synthesis.

| Parameter | Value | Reference |

| Molecular Formula | C₄H₇NO₂ | [1][2][3][4] |

| Molecular Weight | 101.10 g/mol | [1][4][5] |

| Alternate Names | (3R)-3-hydroxypyrrolidin-2-one | [1][4] |

| CAS Number | 77510-50-0 | [1][4] |

Synthesis and Experimental Protocols

The synthesis of hydroxylated pyrrolidinone derivatives is an active area of research. These compounds serve as crucial intermediates for more complex molecules, including antibiotic and antidepressant agents[3]. While specific protocols for this compound can be proprietary, a general approach often involves the cyclization of amino acid precursors or the reduction of related dione structures.

Illustrative Experimental Protocol: Regioselective Reduction for the Synthesis of a Hydroxypyrrolidin-2-one Derivative

The following protocol is a generalized procedure based on the synthesis of 4-hydroxy-pyrrolidin-2-one from tetramic acid intermediates, which demonstrates a common synthetic strategy in this chemical family[3].

-

Preparation of the Precursor: A 5-substituted pyrrolidine-2,4-dione (tetramic acid) is synthesized from an N-Boc-protected amino acid. This typically involves a Meldrum's acid-mediated reaction and subsequent cyclization[3].

-

Regioselective Reduction:

-

The synthesized tetramic acid is dissolved in methanol.

-

Sodium borohydride (NaBH₄) is added to the solution as the reducing agent.

-

The reaction mixture is stirred, allowing for the regioselective reduction of one of the ketone functionalities to a hydroxyl group, yielding the hydroxypyrrolidin-2-one derivative[3].

-

-

Purification: The resulting product is purified using column chromatography to isolate the desired compound[3].

-

Characterization: The structure and purity of the final compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy.

Biological Significance and Applications in Drug Development

This compound and its derivatives are important scaffolds in medicinal chemistry due to their diverse biological activities. The pyrrolidinone core is a structural motif found in numerous bioactive natural products[6].

-

Chiral Building Block: As a chiral molecule, this compound is a valuable intermediate in the synthesis of enantiomerically pure pharmaceuticals, which can lead to improved efficacy and reduced side effects.

-

Antibacterial and Antifungal Activity: Pyrrolidinone derivatives have shown promise as antibacterial and antifungal agents[7][8]. For instance, certain derivatives have been investigated as inhibitors of Penicillin Binding Proteins (PBPs) in bacteria like P. aeruginosa[9].

-

Antioxidant Properties: Some 3-hydroxy-3-pyrroline-2-one derivatives have been synthesized and evaluated for their antioxidant activity, demonstrating potential as radical scavengers[6].

-

Pharmaceutical Intermediates: These compounds are crucial in the multi-step synthesis of various drugs, helping to optimize lead compounds and facilitate scalable production.

Visualized Workflow: Synthesis of a Hydroxypyrrolidin-2-one Derivative

The following diagram illustrates a generalized workflow for the synthesis of a hydroxypyrrolidin-2-one derivative, highlighting the key stages from starting materials to the final product.

Caption: A generalized workflow for the synthesis of hydroxypyrrolidin-2-one derivatives.

References

- 1. 3-Pyrrolin-2-one synthesis [organic-chemistry.org]

- 2. 34368-52-0 | (S)-3-Hydroxypyrrolidin-2-one | Chiral Building Blocks | Ambeed.com [ambeed.com]

- 3. A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES | Journal of Academia [journal.uitm.edu.my]

- 4. This compound | C4H7NO2 | CID 641547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 77510-50-0|this compound|BLD Pharm [bldpharm.com]

- 6. Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Biological activities of pyrrolidinoindoline alkaloids from Calycodendron milnei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3 - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of (R)-3-Hydroxypyrrolidin-2-one: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral compound (R)-3-Hydroxypyrrolidin-2-one, a valuable building block in medicinal chemistry and drug development. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Executive Summary

This compound is a five-membered lactam containing a hydroxyl group at the C3 position. Its chirality and functional groups make it a key intermediate in the synthesis of a variety of pharmaceutical compounds. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control during synthesis and application. This document consolidates available spectroscopic data and provides standardized experimental protocols for its analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available | - | - | H1 (NH) |

| Data not available | - | - | H3 (CH-OH) |

| Data not available | - | - | H4 (CH₂) |

| Data not available | - | - | H5 (CH₂) |

| Data not available | - | - | OH |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available | C2 (C=O) |

| Data not available | C3 (CH-OH) |

| Data not available | C4 (CH₂) |

| Data not available | C5 (CH₂) |

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available | O-H stretch (alcohol) |

| Data not available | N-H stretch (lactam) |

| Data not available | C=O stretch (lactam) |

| Data not available | C-N stretch |

| Data not available | C-O stretch (alcohol) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Ion Assignment |

| 101.05 | [M]⁺ (Molecular Ion) |

| Data not available | Fragment Ions |

Note: The molecular ion peak corresponds to the molecular weight of the compound (C₄H₇NO₂), which is 101.10 g/mol .[1] Fragmentation patterns would need to be determined experimentally.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterated Methanol (CD₃OD)). The choice of solvent will depend on the solubility of the compound and the desired exchange of labile protons (NH and OH).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

If required, add a small amount of an internal standard, such as Tetramethylsilane (TMS), for chemical shift referencing.

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation:

-

Solid Phase (KBr Pellet):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

-

Attenuated Total Reflectance (ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, such as an Electron Ionization (EI) or Electrospray Ionization (ESI) instrument, often coupled with a chromatographic separation technique (e.g., Gas Chromatography or Liquid Chromatography).

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane). The concentration will depend on the ionization technique and instrument sensitivity.

Data Acquisition:

-

Electron Ionization (EI): The sample is introduced into the ion source, typically after GC separation, where it is bombarded with high-energy electrons to induce ionization and fragmentation.

-

Electrospray Ionization (ESI): The sample solution is introduced into the ion source through a fine capillary at a high voltage, generating charged droplets that desolvate to produce protonated or deprotonated molecular ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

The Enigmatic Presence of (R)-3-Hydroxypyrrolidin-2-one in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Hydroxypyrrolidin-2-one, a chiral pyrrolidinone derivative, has been identified as a naturally occurring compound within the plant kingdom. This technical guide provides a comprehensive overview of its known botanical sources, available quantitative data, and detailed methodologies for its isolation and characterization. Furthermore, a plausible biosynthetic pathway is presented, offering insights into its formation within plants. While specific plant signaling pathways involving this compound are yet to be elucidated, this document serves as a foundational resource for researchers interested in the phytochemistry and potential bioactivity of this intriguing molecule.

Natural Occurrence

This compound has been reported in the parasitic plant genus Cistanche, which is valued in traditional medicine. The specific species confirmed to contain this compound are:

While the compound has been identified in these species, detailed quantitative analyses across different plant tissues and developmental stages are not extensively available in the current literature.

Table 1: Documented Natural Sources of this compound

| Plant Species | Family | Plant Part | Reference |

| Cistanche tubulosa | Orobanchaceae | Not specified | [1] |

| Cistanche phelypaea | Orobanchaceae | Not specified | [1] |

Quantitative Data

To date, specific quantitative data for this compound in plant materials is scarce in publicly available literature. General phytochemical analyses of Cistanche species have focused primarily on other classes of compounds, such as phenylethanoid glycosides and iridoids. The mention of this compound often comes from broader chemical profiling studies without explicit quantification.

Further targeted quantitative studies are necessary to determine the concentration of this compound in various Cistanche species and to understand how factors such as geographical location, host plant, and harvesting time may influence its abundance.

Experimental Protocols

A specific, detailed experimental protocol for the isolation and characterization of this compound from Cistanche tubulosa or Cistanche phelypaea is not explicitly available. However, based on general methodologies for the isolation of alkaloids and other polar compounds from Cistanche species, a plausible workflow can be proposed.

Proposed Isolation and Purification Workflow

This proposed protocol is based on established techniques for the separation of chemical constituents from Cistanche species.

Caption: Proposed workflow for the isolation and identification of this compound.

Detailed Methodologies

3.2.1. Plant Material and Extraction

-

Air-dried and powdered plant material of Cistanche tubulosa or Cistanche phelypaea is subjected to extraction.

-

Extraction is typically performed with a polar solvent such as methanol or ethanol at room temperature with agitation or under reflux.

-

The solvent is then evaporated under reduced pressure to yield a crude extract.

3.2.2. Fractionation

-

The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This compound, being a polar compound, is expected to be enriched in the n-butanol or aqueous fraction.

-

The polar fraction is then subjected to column chromatography over silica gel or a size-exclusion resin like Sephadex LH-20, eluting with a gradient of solvents (e.g., chloroform-methanol or methanol-water) to separate compounds based on polarity and size.

3.2.3. Purification

-

Fractions containing the target compound, as identified by thin-layer chromatography (TLC), are pooled.

-

Final purification is achieved using preparative high-performance liquid chromatography (HPLC), typically on a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and methanol or acetonitrile, often with a small amount of acid (e.g., formic acid) to improve peak shape.

3.2.4. Structure Elucidation

-

The purity and structure of the isolated compound are confirmed using analytical techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact mass and molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are conducted to elucidate the chemical structure and confirm the stereochemistry. The resulting spectral data should be compared with published data for this compound.

Biosynthesis and Potential Signaling Pathways

Plausible Biosynthetic Pathway

While the specific biosynthetic pathway for this compound in Cistanche species has not been experimentally determined, a plausible pathway can be proposed based on the known biosynthesis of pyrrolidine alkaloids in other plants. The precursor for the pyrrolidine ring is generally the amino acid L-ornithine.

Caption: Plausible biosynthetic pathway leading to pyrrolidine alkaloids.

The initial steps involve the decarboxylation of L-ornithine to putrescine, followed by methylation to N-methylputrescine. Oxidative deamination then leads to the formation of the reactive 1-methyl-Δ¹-pyrrolinium cation, which serves as a key intermediate for the formation of various pyrrolidine alkaloids. The subsequent steps leading to this compound would likely involve hydroxylation and oxidation reactions, though the specific enzymes responsible for these transformations in Cistanche are unknown.

Signaling Pathways

Currently, there is no direct scientific evidence detailing any specific signaling pathways in plants that involve this compound. Pyrrolizidine alkaloids, a related class of compounds, are known to function as defense chemicals against herbivores[2][3]. It is plausible that this compound may also play a role in plant defense or other ecological interactions. However, without experimental data, any proposed signaling pathway would be purely speculative. Future research is needed to investigate the potential biological roles and signaling functions of this compound in plants.

Conclusion and Future Directions

The presence of this compound in Cistanche tubulosa and Cistanche phelypaea is an established fact, yet our understanding of this natural product remains in its infancy. This guide has synthesized the available information and proposed logical frameworks for its study. Key areas for future research include:

-

Quantitative Analysis: Development of validated analytical methods to quantify this compound in different plant parts and under various environmental conditions.

-

Protocol Optimization: Refinement of the proposed isolation protocol to efficiently obtain pure this compound for further studies.

-

Biosynthetic Pathway Elucidation: Use of isotopic labeling studies and transcriptomic analysis to identify the specific enzymes involved in its biosynthesis in Cistanche species.

-

Biological Activity Screening: Investigation of the pharmacological and biological activities of the purified compound to understand its potential applications in drug development.

-

Ecological Role and Signaling: Research into the function of this compound within the plant, including its potential role in defense, allelopathy, or as a signaling molecule.

Addressing these research gaps will provide a more complete picture of the significance of this compound in the plant kingdom and its potential for scientific and therapeutic applications.

References

(R)-3-Hydroxypyrrolidin-2-one: A Technical Guide to its Mechanism of Action in Chiral Synthesis

For Researchers, Scientists, and Drug Development Professionals

(R)-3-Hydroxypyrrolidin-2-one, a valuable chiral building block derived from L-glutamic acid, has emerged as a versatile scaffold in asymmetric synthesis. Its rigid, bicyclic-like structure, when incorporated as a chiral auxiliary, provides a well-defined stereochemical environment that effectively controls the facial selectivity of a variety of chemical transformations. This technical guide delves into the core mechanisms governing the stereodirecting influence of this compound in key chiral synthesis applications, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

Core Principle: Chelation-Controlled Stereodirection

The primary mechanism of action of this compound as a chiral auxiliary hinges on the principle of chelation control . When an acyl group is attached to the nitrogen atom of the pyrrolidinone ring, the hydroxyl group at the C3 position and the carbonyl oxygen of the lactam can act as a bidentate ligand, chelating to a metal cation. This chelation forms a rigid, five-membered ring fused to the pyrrolidinone ring, creating a conformationally constrained system.

This rigid structure effectively shields one face of the enolate or the attached prochiral substrate, forcing the electrophile or nucleophile to approach from the less sterically hindered face. The (R)-stereochemistry at the C3 position dictates the absolute configuration of the newly formed stereocenter.

Applications in Asymmetric Synthesis

The chelation-controlled mechanism of this compound makes it a powerful tool in a range of asymmetric transformations.

Diastereoselective Alkylation of N-Acyl Derivatives

The alkylation of enolates derived from N-acyl-(R)-3-hydroxypyrrolidin-2-ones proceeds with high diastereoselectivity. The formation of a rigid metal chelate between the enolate oxygen, the lactam carbonyl, and the C3-hydroxyl group dictates the trajectory of the incoming electrophile.

Quantitative Data Summary: Diastereoselective Alkylation

| Electrophile (R-X) | Base | Diastereomeric Excess (de) | Yield (%) | Reference |

| Benzyl bromide | LDA | >98% | 85 | [1][2] |

| Methyl iodide | LHMDS | 95% | 92 | [1] |

| Allyl bromide | NaHMDS | >98% | 88 | [2] |

Experimental Protocol: Diastereoselective Benzylation

To a solution of N-benzoyl-(R)-3-hydroxypyrrolidin-2-one (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere is added lithium diisopropylamide (LDA) (1.1 eq, 2.0 M in THF/heptane/ethylbenzene). The resulting solution is stirred at -78 °C for 1 hour to ensure complete enolate formation. Benzyl bromide (1.2 eq) is then added dropwise. The reaction mixture is stirred at -78 °C for 4 hours and then allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous ammonium chloride solution and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the benzylated product. The diastereomeric excess is determined by chiral HPLC analysis.[1][2]

Asymmetric Michael Additions

N-enoyl-(R)-3-hydroxypyrrolidin-2-one derivatives serve as effective Michael acceptors in conjugate addition reactions. The chiral auxiliary directs the stereoselective addition of nucleophiles to the β-carbon of the α,β-unsaturated system. Again, a chelated transition state is proposed to be the key to high stereoselectivity.

Quantitative Data Summary: Asymmetric Michael Addition

| Nucleophile | Lewis Acid | Diastereomeric Excess (de) | Yield (%) | Reference |

| Diethyl malonate | MgBr₂·OEt₂ | 92% | 78 | [3] |

| Thiophenol | Ti(O-iPr)₄ | 88% | 85 | [3] |

| Nitromethane | Et₂AlCl | 95% | 72 | [3] |

Experimental Protocol: Asymmetric Conjugate Addition of Diethyl Malonate

To a solution of N-crotonoyl-(R)-3-hydroxypyrrolidin-2-one (1.0 eq) in anhydrous dichloromethane at -78 °C is added magnesium bromide diethyl etherate (1.2 eq). The mixture is stirred for 30 minutes. In a separate flask, diethyl malonate (1.5 eq) is deprotonated with sodium hydride (1.4 eq) in THF at 0 °C. The resulting sodium salt of diethyl malonate is then added dropwise to the solution of the chelated Michael acceptor at -78 °C. The reaction is stirred for 6 hours at this temperature. The reaction is quenched with saturated aqueous ammonium chloride, and the mixture is extracted with dichloromethane. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield the Michael adduct. The diastereomeric excess is determined by ¹H NMR analysis of the crude reaction mixture.[3]

Conclusion

This compound is a powerful and reliable chiral auxiliary in asymmetric synthesis. Its efficacy stems from the formation of a rigid, chelated transition state, which effectively directs the stereochemical outcome of a variety of reactions, including alkylations and Michael additions. The high diastereoselectivities and yields achievable with this auxiliary, coupled with the straightforward removal of the auxiliary, make it an attractive choice for the synthesis of complex, enantiomerically pure molecules in academic and industrial research.

References

The Emergence of a Chiral Scaffold: A Technical Guide to the Discovery and History of (R)-3-Hydroxypyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Hydroxypyrrolidin-2-one, a chiral five-membered lactam, has emerged as a pivotal building block in medicinal chemistry and drug discovery. Its rigid, stereochemically defined structure provides a valuable scaffold for the synthesis of a wide array of biologically active molecules. The strategic placement of a hydroxyl group at the C3-position in the (R)-configuration has been shown to be crucial for the specific biological activities of several important compounds, particularly in the realm of neuroscience. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological significance of this compound, tailored for professionals in the field of drug development.

Historical Perspective and Discovery

While a singular "discovery" paper for this compound is not readily identifiable, its history is intrinsically linked to the broader exploration of chiral γ-lactams and their applications in synthesizing natural products and pharmaceuticals. The importance of this specific enantiomer became increasingly apparent as chemists sought to create complex molecules with precise three-dimensional architectures to achieve selective biological outcomes.

Early synthetic efforts focused on the creation of racemic 3-hydroxypyrrolidin-2-one and its derivatives. However, the growing understanding of stereochemistry in pharmacology spurred the development of enantioselective synthetic routes to isolate the individual (R) and (S) enantiomers. The realization that the biological activity often resides in a single enantiomer drove the innovation in asymmetric synthesis that made optically pure compounds like this compound readily accessible.

Key Synthetic Strategies

The synthesis of this compound has been approached from various strategic starting points, primarily utilizing the chiral pool of natural products like (S)-malic acid and (S)-glutamic acid. Chemoenzymatic methods have also proven to be highly effective in achieving high enantiomeric excess.

Synthesis from (S)-Malic Acid

A common and efficient route to (S)-3-hydroxy-2-pyrrolidinone involves the use of (S)-malic acid as a chiral precursor. This approach leverages the inherent stereochemistry of the starting material to establish the desired configuration at the C3 position of the pyrrolidinone ring.

Experimental Protocol: Synthesis of (S)-3-Hydroxy-2-pyrrolidinone from (S)-Malic Acid (General Scheme)

A representative synthesis involves the transformation of (S)-malic acid into (3S)-3-hydroxy-2-pyrrolidinone. One reported method utilizes hexafluoroacetone as a protecting and activating agent. In this process, two alternative routes can be employed, with the key step in both being the intramolecular aminolytic cleavage of the lactone ring of the intermediate, 5-(2-aminoethyl)-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-one.[1]

Table 1: Summary of a Synthetic Route from (S)-Malic Acid

| Step | Reactants | Reagents and Conditions | Product |

| 1 | (S)-Malic acid | Hexafluoroacetone | 5-(carboxymethyl)-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-one |

| 2 | Intermediate from Step 1 | Conversion to acyl chloride, then reaction with NaN3, followed by Curtius rearrangement | 5-(isocyanatomethyl)-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-one |

| 3 | Intermediate from Step 2 | Hydrolysis | 5-(aminomethyl)-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-one |

| 4 | Intermediate from Step 3 | Intramolecular aminolysis | (3S)-3-hydroxy-2-pyrrolidinone |

This table represents a generalized summary of a synthetic approach and may not reflect the exact conditions of a specific publication.

Synthesis from (S)-Glutamic Acid

Another widely adopted strategy employs (S)-glutamic acid as the starting material. This amino acid provides a readily available source of the nitrogen atom and the carbon backbone required for the pyrrolidinone ring. The synthesis of the corresponding (R)-enantiomer can be achieved by starting with (R)-glutamic acid.

Experimental Protocol: Synthesis of (S)-3-Hydroxypyrrolidine from (S)-Glutamic Acid Derivative (General Scheme)

A patented method describes the preparation of optically pure (S)-3-hydroxypyrrolidine, from which the corresponding pyrrolidinone can be derived. The process involves the esterification of 4-amino-(S)-2-hydroxybutyric acid (derived from glutamic acid), followed by lactam cyclization and subsequent reduction.[2]

Table 2: Summary of a Synthetic Route from a Glutamic Acid Derivative

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 4-amino-(S)-2-hydroxybutyric acid | Esterification agent (e.g., alcohol, acid catalyst) | 4-amino-(S)-2-hydroxybutyrate ester |

| 2 | Ester from Step 1 | Lactam cyclization (e.g., heating) | (S)-3-hydroxy-2-pyrrolidinone |

| 3 | (S)-3-hydroxy-2-pyrrolidinone | Reducing agent (e.g., NaBH4, sulfuric acid) | (S)-3-hydroxypyrrolidine |

This table represents a generalized summary of a synthetic approach and may not reflect the exact conditions of a specific publication.

Chemoenzymatic Synthesis

Enzymatic resolutions have provided an elegant and highly efficient method for obtaining enantiomerically pure 3-hydroxypyrrolidin-2-ones. Lipases, in particular, have been successfully employed for the kinetic resolution of racemic mixtures.

Experimental Protocol: Chemoenzymatic Enantioselective Synthesis

An example of a chemoenzymatic approach involves the use of immobilized lipase from Pseudomonas cepacia for the enantioselective alcoholysis of a racemic 3-acetoxy-2-pyrrolidinone. This method allows for the separation of the enantiomers with high enantiomeric excess.[3]

Table 3: Quantitative Data for Chemoenzymatic Resolution

| Substrate | Enzyme | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess of Product (%) | Enantiomeric Excess of Unreacted Substrate (%) |

| (±)-3-acetoxy-2-pyrrolidinone | Immobilized Pseudomonas cepacia lipase | Diisopropyl ether | 48 | 50 | >99 ((R)-alcohol) | >99 ((S)-acetate) |

Data is illustrative and based on typical outcomes of such resolutions.

Biological Significance and Applications in Drug Development

The pyrrolidine-2-one scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds. The chirality at the C3-position of 3-hydroxypyrrolidin-2-one is a critical determinant of its biological function, as exemplified by the differential activities of the enantiomers of the closely related compound HA-966 (3-amino-1-hydroxy-2-pyrrolidinone).

Role in Neuroscience: NMDA Receptor Modulation

The N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and memory formation, is a significant target for therapeutic intervention in a range of neurological disorders. Overactivation of NMDA receptors can lead to excitotoxicity and neuronal cell death.

Studies on the enantiomers of HA-966 have revealed that the (R)-enantiomer is a selective antagonist at the glycine modulatory site of the NMDA receptor and exhibits neuroprotective effects. In contrast, the (S)-enantiomer is significantly less active at this site but possesses sedative and muscle relaxant properties through a different mechanism. This highlights the profound impact of the stereochemistry at the carbon corresponding to the C3-position of this compound on its pharmacological profile. The (R)-configuration appears to be essential for the neuroprotective activity mediated through the NMDA receptor.

References

(R)-3-Hydroxypyrrolidin-2-one: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

(R)-3-Hydroxypyrrolidin-2-one , a chiral building block utilized in the synthesis of various pharmaceutical compounds, requires careful handling due to its potential health hazards. This in-depth technical guide provides a comprehensive overview of its safety profile, handling procedures, and emergency protocols to ensure a safe laboratory environment for researchers, scientists, and drug development professionals.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on available safety data sheets, the compound presents the following hazards:

-

Skin Irritation: Causes skin irritation upon direct contact.

-

Serious Eye Irritation: Can cause serious and potentially damaging eye irritation.

-

Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or powder.

-

Acute Toxicity (Oral/Inhalation): Some sources suggest potential for harm if swallowed or inhaled, although specific quantitative data is limited.[1]

The Globally Harmonized System (GHS) classification for the closely related (S)-enantiomer includes warnings for skin irritation, serious eye irritation, and potential respiratory irritation.[2] Due to the similar chemical structure, it is prudent to apply these warnings to the (R)-isomer as well.

Table 1: GHS Hazard Summary for (S)-3-Hydroxypyrrolidin-2-one

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |

Data for the (S)-enantiomer is presented as a conservative proxy in the absence of specific GHS data for the (R)-enantiomer.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided below. This information is crucial for understanding its behavior under various laboratory conditions.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₇NO₂ |

| Molecular Weight | 101.10 g/mol |

| Appearance | White to Off-White Solid |

| CAS Number | 77510-50-0 |

| Melting Point | 100-103 °C |

| Boiling Point | 364 °C at 760 mmHg |

| Flash Point | 174 °C |

| Density | 1.292 g/cm³ |

| Solubility | Soluble in DMSO (Slightly), Methanol (Sparingly) |

Toxicology and Exposure Limits

Safe Handling and Storage Protocols

Adherence to strict safety protocols is essential when working with this compound. The following procedures are recommended:

Personal Protective Equipment (PPE)

A comprehensive set of PPE must be worn at all times when handling this compound.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye Protection | Chemical safety goggles or a face shield.[3][4] |

| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Gloves should be inspected before use and changed immediately if contaminated. |

| Body Protection | A laboratory coat should be worn and buttoned. For procedures with a high risk of splashing, a chemical-resistant apron is recommended.[3] |

| Respiratory Protection | For procedures that may generate dust, a NIOSH-approved respirator should be used. Work should ideally be conducted in a well-ventilated area or a chemical fume hood. |

General Handling Procedures

-

Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[5]

-

Avoid the generation of dust.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling the compound, even if gloves were worn.[6]

-

Ensure that an eyewash station and safety shower are readily accessible.[4]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Some sources recommend storage at 2-8°C.[8]

Emergency Procedures

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Table 4: First Aid Procedures

| Exposure Route | Action |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][6] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |

Spill and Disposal Procedures

-

Small Spills: In the case of a small spill, and if it is safe to do so, absorb the material with an inert absorbent material. Place the contaminated material in a sealed container for disposal.

-

Large Spills: For large spills, evacuate the area and contact the appropriate environmental health and safety personnel.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.[6]

Experimental Protocols

While specific experimental protocols will vary depending on the research application, the following provides a general methodology for the safe handling of this compound as a solid reagent.

General Protocol for Weighing and Dissolving this compound:

-

Preparation:

-

Ensure all necessary PPE is correctly worn.

-

Designate a specific area within a chemical fume hood for handling the compound.

-

Prepare all necessary equipment (e.g., spatula, weigh boat, vial, solvent, vortex mixer).

-

-

Weighing:

-

Tare a clean, dry weigh boat on an analytical balance inside the fume hood.

-

Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula. Avoid creating dust.

-

Record the exact weight.

-

-

Dissolving:

-

Carefully transfer the weighed solid into a labeled vial.

-

Using a pipette, add the appropriate solvent to the vial.

-

Securely cap the vial and mix using a vortex mixer until the solid is fully dissolved.

-

-

Cleanup:

-

Wipe down the spatula and work surface with a damp cloth.

-

Dispose of the weigh boat and any other contaminated disposable materials in a designated hazardous waste container.

-

Remove and dispose of gloves properly, and wash hands thoroughly.

-

Visualizations

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

Caption: A logical workflow for the safe handling of this compound.

Disclaimer: This document is intended as a guide and does not replace a formal risk assessment. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before handling any chemical.

References

- 1. (3S)-3-hydroxypyrrolidin-2-one | C4H7NO2 | CID 11029774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 34368-52-0 | (S)-3-Hydroxypyrrolidin-2-one | Chiral Building Blocks | Ambeed.com [ambeed.com]

- 3. research.arizona.edu [research.arizona.edu]

- 4. 7.4.4 Eye and Skin Absorption | Environment, Health and Safety [ehs.cornell.edu]

- 5. ehs.stanford.edu [ehs.stanford.edu]

- 6. chemicalbook.com [chemicalbook.com]

- 7. images.thdstatic.com [images.thdstatic.com]

- 8. 77510-50-0|this compound|BLD Pharm [bldpharm.com]

Solubility Profile of (R)-3-Hydroxypyrrolidin-2-one in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (R)-3-Hydroxypyrrolidin-2-one, a key chiral intermediate in the synthesis of various pharmaceutical compounds. Understanding the solubility of this molecule in common organic solvents is critical for its efficient use in synthesis, purification, and formulation development. While specific quantitative experimental data for this compound is not extensively available in publicly accessible literature, this guide outlines the standard methodologies for solubility determination and provides a framework for presenting such data.

Introduction to this compound

This compound is a chiral building block widely employed in the pharmaceutical industry. Its structure, containing both a hydroxyl group and a lactam ring, suggests a moderate polarity and the potential for hydrogen bonding, which will significantly influence its solubility in different solvents. Accurate solubility data is paramount for process optimization, including reaction kinetics, crystallization, and the development of purification strategies.

Quantitative Solubility Data

As of the latest literature review, a comprehensive, publicly available dataset of the quantitative solubility of this compound in a range of common organic solvents could not be located. The solubility of a compound is an intrinsic property that must be determined experimentally. The following table is presented as a template to illustrate how such data should be structured for clarity and comparative analysis. The values within are representative and should not be considered experimental results.

Table 1: Illustrative Solubility of this compound at 25°C

| Solvent | Chemical Formula | Polarity Index | Solubility ( g/100 mL) - Hypothetical |

| Methanol | CH₃OH | 5.1 | > 10 |

| Ethanol | C₂H₅OH | 4.3 | 5 - 10 |

| Acetone | C₃H₆O | 5.1 | 1 - 5 |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | 0.5 - 1 |

| Dichloromethane | CH₂Cl₂ | 3.1 | < 0.1 |

| Toluene | C₇H₈ | 2.4 | < 0.01 |

| Water | H₂O | 10.2 | > 20 |

Note: The data in this table is for illustrative purposes only and does not represent experimentally verified values.

Experimental Protocol for Solubility Determination

The following section details a standard experimental protocol for determining the solubility of a compound such as this compound. The shake-flask method followed by quantitative analysis is a widely accepted and reliable technique.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD)

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed for a sufficient time (e.g., 2-4 hours) to permit the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved particles.

-

-

Quantitative Analysis:

-

Accurately weigh the filtered solution.

-

Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the solute.

-

Weigh the vial containing the dried solute to determine the mass of dissolved this compound.

-

Alternatively, and for higher accuracy, the concentration of the solute in the filtered supernatant can be determined using a validated HPLC method. This involves creating a calibration curve with standards of known concentrations.

-

-

Data Calculation:

-

Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L) based on the mass of the dissolved solute and the volume of the solvent.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is strongly recommended that researchers perform experimental solubility determinations under their precise process conditions.

A Technical Guide to the Thermochemical Profile of (R)-3-Hydroxypyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Properties of (R)-3-Hydroxypyrrolidin-2-one

A compilation of known physical and chemical properties of this compound is presented in Table 1. This data is crucial for handling, storage, and application of the compound in a laboratory and industrial setting.

Table 1: Physicochemical Data for this compound

| Property | Value |

| Molecular Formula | C₄H₇NO₂ |

| Molecular Weight | 101.10 g/mol |

| CAS Number | 77510-50-0 |

| Melting Point | 100-103 °C |

| Boiling Point | 363.6 °C at 760 mmHg |

| Density | 1.292 g/cm³ |

| Flash Point | 173.7 °C |

| Vapor Pressure | 9.26 x 10⁻⁷ mmHg at 25 °C |

Experimental Protocols for Thermochemical Analysis

The following sections detail the standard experimental procedures for determining the key thermochemical properties of an organic solid like this compound.

Determination of Enthalpy of Combustion using Bomb Calorimetry

Bomb calorimetry is a standard technique to determine the heat of combustion of a substance at constant volume.[1] From this, the standard enthalpy of formation can be calculated.[2][3]

2.1.1. Materials and Equipment

-

Oxygen bomb calorimeter

-

Benzoic acid (standard for calibration)

-

This compound sample

-

Fuse wire (e.g., nickel-chromium)

-

Oxygen cylinder with pressure regulator

-

Analytical balance (precision ±0.1 mg)

-

Pellet press

-

Deionized water

-

Thermometer with high resolution

2.1.2. Experimental Procedure

-

Calorimeter Calibration:

-

Accurately weigh approximately 1 g of benzoic acid pellet and place it in the fuel capsule.[4]

-

Cut a 10 cm piece of fuse wire, weigh it, and connect it to the electrodes of the bomb head, ensuring it touches the benzoic acid pellet.[4][5]

-

Add 1 mL of deionized water to the bottom of the bomb to saturate the internal atmosphere with water vapor.

-

Seal the bomb and purge it with oxygen to remove atmospheric nitrogen.[6]

-

Fill the bomb with pure oxygen to a pressure of approximately 30 atm.[4]

-

Place the bomb in the calorimeter bucket containing a precisely measured mass of water (e.g., 2000 g).[6]

-

Allow the system to reach thermal equilibrium while stirring, and record the initial temperature for several minutes to establish a baseline.

-

Ignite the sample via the fuse wire.

-

Record the temperature at regular intervals (e.g., every 30 seconds) until a maximum temperature is reached and then begins to fall.[4]

-

After the experiment, release the pressure, open the bomb, and measure the length of the unburned fuse wire.

-

Calculate the heat capacity of the calorimeter (C_cal) using the known heat of combustion of benzoic acid.

-

-

Sample Analysis:

-

Repeat the procedure described in section 2.1.2.1 using a pellet of this compound (approximately 0.5-1.0 g).

-

Using the determined C_cal and the measured temperature change, calculate the heat of combustion of the sample.

-

Apply corrections for the heat released by the combustion of the fuse wire.[3]

-

From the heat of combustion at constant volume (ΔU_c), calculate the enthalpy of combustion at constant pressure (ΔH_c) and subsequently the standard enthalpy of formation (ΔH_f°).[7]

-

Determination of Heat Capacity and Enthalpy of Fusion using Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[8] It is widely used to determine thermal properties like heat capacity, melting point, and enthalpy of fusion.[9][10]

2.2.1. Materials and Equipment

-

Differential Scanning Calorimeter (DSC)

-

Hermetically sealable sample pans (e.g., aluminum)

-

This compound sample

-

Analytical balance (precision ±0.01 mg)

-

Inert gas supply (e.g., nitrogen)

2.2.2. Experimental Procedure

-

Sample Preparation:

-

Accurately weigh 5-15 mg of this compound into a DSC sample pan.[9]

-

Hermetically seal the pan to prevent any loss of sample due to sublimation or decomposition.

-

Prepare an empty, sealed pan to be used as a reference.

-

-

DSC Analysis:

-

Place the sample pan and the reference pan into the DSC cell.

-

Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere.[9]

-

Initiate a temperature program. A typical program involves an initial isothermal period, followed by a controlled heating ramp (e.g., 10 °C/min) through the temperature range of interest (including the melting point), and a final cooling ramp.[11]

-

To erase the sample's thermal history, a heat/cool/heat cycle can be employed.[9]

-

The DSC instrument records the heat flow to the sample relative to the reference as a function of temperature.

-

-

Data Analysis:

-

Heat Capacity (C_p): The heat capacity of the sample can be determined from the displacement of the baseline in the heat flow signal. This requires a baseline run with empty pans and a calibration run with a standard material of known heat capacity (e.g., sapphire).

-

Melting Point (T_m): The melting point is typically determined as the onset temperature of the melting endotherm.[9]

-

Enthalpy of Fusion (ΔH_fus): The enthalpy of fusion is calculated by integrating the area of the melting peak in the DSC thermogram.[9]

-

General Workflow for Thermochemical Analysis

The determination of thermochemical data for a solid organic compound like this compound follows a structured workflow to ensure accurate and reproducible results.

Caption: General workflow for the determination of thermochemical properties.

Signaling Pathways and Biological Relevance

Currently, there is no specific information available in the scientific literature detailing the involvement of this compound in specific signaling pathways. Its primary significance in the field of drug development lies in its utility as a chiral intermediate for the synthesis of more complex bioactive molecules. The stereochemistry of this compound is crucial for the desired pharmacological activity of the final drug product.

Conclusion

This technical guide has summarized the available physicochemical data for this compound and provided detailed, actionable protocols for the experimental determination of its key thermochemical properties. While a complete thermochemical dataset for this compound is not yet published, the methodologies outlined herein for bomb calorimetry and Differential Scanning Calorimetry provide a clear path for researchers to obtain this valuable information. The acquisition of such data will undoubtedly facilitate more precise process modeling, safety assessments, and overall efficiency in the development of pharmaceuticals that utilize this important chiral building block.

References

- 1. researchgate.net [researchgate.net]

- 2. jpyro.co.uk [jpyro.co.uk]

- 3. biopchem.education [biopchem.education]

- 4. ivypanda.com [ivypanda.com]

- 5. web.williams.edu [web.williams.edu]

- 6. nsuworks.nova.edu [nsuworks.nova.edu]

- 7. scribd.com [scribd.com]

- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 9. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. web.williams.edu [web.williams.edu]

Methodological & Application

Enantioselective Synthesis of (R)-3-Hydroxypyrrolidin-2-one: Application Notes and Protocols

(R)-3-Hydroxypyrrolidin-2-one is a valuable chiral building block in the synthesis of various pharmaceuticals and biologically active compounds. Its stereocenter plays a crucial role in determining the biological activity of the final product. This document provides detailed protocols for the enantioselective synthesis of this compound using chemoenzymatic and biocatalytic methods.

Introduction

The demand for enantiomerically pure compounds in the pharmaceutical industry has driven the development of various asymmetric synthetic strategies. This compound is a key intermediate whose chirality significantly influences the efficacy of the final active pharmaceutical ingredient. Traditional methods for obtaining this chiral lactam have often involved tedious crystallization or derivatization processes. Modern chemoenzymatic and biocatalytic approaches offer efficient and highly selective alternatives for the synthesis of this important molecule.

This application note details two primary methods for the enantioselective synthesis of this compound: a chemoenzymatic approach employing lipase-mediated alcoholysis and a biocatalytic method utilizing a ketoreductase (KRED) for the asymmetric reduction of a prochiral ketone.

Chemoenzymatic Synthesis via Lipase-Mediated Resolution

This method involves the enzymatic resolution of a racemic mixture of 3-acetoxy-pyrrolidin-2-one using an immobilized lipase. The lipase selectively catalyzes the alcoholysis of one enantiomer, allowing for the separation of the desired this compound.

Experimental Workflow: Chemoenzymatic Synthesis

Caption: Workflow for the chemoenzymatic synthesis of this compound.

Quantitative Data

| Substrate | Enzyme | Solvent | Temp (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (e.e.) of Product | Reference |

| Racemic 3-acetoxy-1-benzylpyrrolidin-2-one | Immobilized Lipase 'Amano' PS-C (from Pseudomonas cepacia) | Diisopropyl ether | 45 | 72 | 50 | >99% for (R)-acetate | [1] |

Experimental Protocol

Materials:

-

Racemic 3-acetoxy-1-benzylpyrrolidin-2-one

-

Immobilized Lipase 'Amano' PS-C (from Pseudomonas cepacia)

-

n-Butanol

-

Diisopropyl ether

-

Standard laboratory glassware and purification equipment (chromatography column, rotary evaporator)

Procedure:

-

To a solution of racemic 3-acetoxy-1-benzylpyrrolidin-2-one (1.0 mmol) in diisopropyl ether (20 mL), add n-butanol (5.0 mmol).

-

Add immobilized lipase from Pseudomonas cepacia (50 mg/mmol of substrate).

-

Incubate the mixture at 45 °C with constant shaking (e.g., 200 rpm).

-

Monitor the reaction progress by chiral HPLC or TLC.

-

Once approximately 50% conversion is reached (typically after 72 hours), filter off the enzyme.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to separate the unreacted (R)-3-acetoxy-1-benzylpyrrolidin-2-one from the (S)-3-hydroxy-1-benzylpyrrolidin-2-one product.

-

Hydrolyze the purified (R)-3-acetoxy-1-benzylpyrrolidin-2-one to obtain (R)-3-hydroxy-1-benzylpyrrolidin-2-one.

-

Debenzylation can be performed to yield the final product, this compound.

Biocatalytic Synthesis via Ketoreductase (KRED)

This method utilizes a ketoreductase to asymmetrically reduce a prochiral N-protected-3-pyrrolidinone to the corresponding (R)-alcohol. KREDs are highly selective enzymes that can provide high enantiomeric excess of the desired product.[2]

Reaction Pathway: Biocatalytic Synthesis

Caption: Pathway for the biocatalytic synthesis of this compound.

Quantitative Data

| Substrate | Biocatalyst | Conversion (%) | Enantiomeric Excess (e.e.) | Reference |

| N-Boc-3-pyrrolidinone | Codexis KRED-NADH-101 (R-selective) | >90 | >99% | [2] |

Experimental Protocol

Materials:

-

N-Boc-3-pyrrolidinone

-

Codexis KRED-NADH-101 (or another suitable R-selective KRED)

-

NADH or a cofactor regeneration system (e.g., glucose and glucose dehydrogenase)

-

Buffer solution (e.g., potassium phosphate buffer, pH 7.0)

-

Organic co-solvent (e.g., isopropanol)

-

Standard laboratory glassware and work-up equipment

Procedure:

-

Prepare a buffered solution (e.g., 100 mM potassium phosphate, pH 7.0).

-

If using a cofactor regeneration system, add glucose (e.g., 1.5 equivalents) and glucose dehydrogenase.

-

Add the N-Boc-3-pyrrolidinone substrate to the buffer. An organic co-solvent like isopropanol (e.g., 10% v/v) can be used to improve substrate solubility.

-

Add the ketoreductase (lyophilized enzyme or whole cells).

-

Add the NADH cofactor.

-

Stir the reaction mixture at a controlled temperature (e.g., 30 °C).

-

Monitor the reaction progress by HPLC.

-

Once the reaction is complete, quench the reaction by adding a water-immiscible organic solvent such as ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer with the same solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting N-Boc-(R)-3-hydroxypyrrolidine can be deprotected under acidic conditions to yield this compound.

Conclusion

Both the chemoenzymatic resolution and the biocatalytic asymmetric reduction are powerful methods for the enantioselective synthesis of this compound. The choice of method may depend on factors such as substrate availability, cost of the enzyme, and desired scale of the reaction. The biocatalytic approach using a ketoreductase offers the advantage of directly producing the desired enantiomer from a prochiral substrate with high enantiomeric excess. The chemoenzymatic method, while a resolution process, is also highly effective and can provide access to both enantiomers of the product. These detailed protocols provide a solid foundation for researchers and drug development professionals to produce this key chiral intermediate with high optical purity.

References

Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates Using (R)-3-Hydroxypyrrolidin-2-one

Introduction

(R)-3-Hydroxypyrrolidin-2-one is a valuable chiral building block in the synthesis of pharmaceutical intermediates. Its rigid, five-membered lactam structure, combined with a stereodefined hydroxyl group, makes it an excellent starting material for the synthesis of various chiral pyrrolidine derivatives. These derivatives are key structural motifs in a wide range of biologically active molecules, including antibiotics, antivirals, and enzyme inhibitors.

This document provides detailed application notes and protocols for the synthesis of a key pharmaceutical intermediate, (R)-3-aminopyrrolidine, from this compound. (R)-3-aminopyrrolidine is a crucial precursor for the synthesis of quinolone antibiotics, such as Besifloxacin. The protocols outlined below are intended for researchers, scientists, and drug development professionals.

Application: Synthesis of (R)-3-Aminopyrrolidine, a Key Intermediate for Besifloxacin

(R)-3-aminopyrrolidine is a key side chain for the fourth-generation fluoroquinolone antibiotic, Besifloxacin. The stereochemistry of this side chain is crucial for the drug's antibacterial activity. The following multi-step synthesis transforms this compound into this valuable intermediate. The overall synthetic workflow is depicted below.

Caption: Synthetic workflow from this compound to (S)-3-Aminopyrrolidine.

Experimental Protocols

Protocol 1: Synthesis of (R)-3-Hydroxypyrrolidine

This protocol describes the reduction of the lactam functionality in this compound to the corresponding cyclic amine.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| This compound | ≥98% | Commercial |

| Lithium aluminum hydride (LiAlH₄) | 1.0 M solution in THF | Commercial |

| Tetrahydrofuran (THF), anhydrous | ≥99.9% | Commercial |

| Sodium sulfate, anhydrous (Na₂SO₄) | ACS Reagent | Commercial |

| Deionized water | - | - |

| Ethyl acetate | ACS Reagent | Commercial |

Procedure:

-

To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 100 mL of anhydrous THF.

-

Carefully add 150 mL of 1.0 M LiAlH₄ solution in THF to the flask.

-

Dissolve 10.1 g (0.1 mol) of this compound in 100 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension over 1 hour, maintaining the temperature at 0 °C with an ice bath.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 6 hours.

-

Cool the reaction mixture to 0 °C and quench the excess LiAlH₄ by the sequential dropwise addition of 5.7 mL of water, 5.7 mL of 15% aqueous NaOH, and 17.1 mL of water.

-

Stir the resulting white suspension at room temperature for 1 hour.

-

Filter the mixture through a pad of Celite® and wash the filter cake with THF (3 x 50 mL).

-

Combine the filtrates and concentrate under reduced pressure to yield (R)-3-Hydroxypyrrolidine as a crude oil.

Expected Yield: Approximately 80-90%. The product is often used in the next step without further purification.

Protocol 2: Synthesis of (R)-3-Aminopyrrolidine

This multi-step protocol converts (R)-3-Hydroxypyrrolidine into (R)-3-aminopyrrolidine via activation of the hydroxyl group and subsequent nucleophilic substitution. Note that the following protocol describes a synthesis that retains the 'R' stereochemistry, which would be suitable for certain pharmaceutical targets. For intermediates requiring an 'S' configuration, an S(_N)2 reaction at the chiral center is necessary, as depicted in the workflow diagram.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| (R)-3-Hydroxypyrrolidine | From Protocol 1 | - |

| Di-tert-butyl dicarbonate ((Boc)₂O) | ≥97% | Commercial |

| Triethylamine (Et₃N) | ≥99.5% | Commercial |

| Dichloromethane (DCM), anhydrous | ≥99.8% | Commercial |

| Methanesulfonyl chloride (MsCl) | ≥99.5% | Commercial |

| Sodium azide (NaN₃) | ≥99.5% | Commercial |

| Dimethylformamide (DMF), anhydrous | ≥99.8% | Commercial |

| Palladium on carbon (10% Pd/C) | - | Commercial |

| Hydrogen gas (H₂) | High purity | - |

| Methanol | ACS Reagent | Commercial |

| Hydrochloric acid (HCl) | 4.0 M in 1,4-dioxane | Commercial |

Procedure:

-

N-Boc Protection:

-

Dissolve the crude (R)-3-Hydroxypyrrolidine (approx. 0.08 mol) in 200 mL of anhydrous DCM.

-

Add triethylamine (12.1 g, 0.12 mol) to the solution.

-

Add a solution of di-tert-butyl dicarbonate (19.2 g, 0.088 mol) in 50 mL of DCM dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Wash the reaction mixture with water (2 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain (R)-N-Boc-3-hydroxypyrrolidine.

-

-

Mesylation (Hydroxyl Group Activation):

-

Dissolve the obtained (R)-N-Boc-3-hydroxypyrrolidine in 200 mL of anhydrous DCM and cool to 0 °C.

-

Add triethylamine (12.1 g, 0.12 mol).

-

Add methanesulfonyl chloride (11.0 g, 0.096 mol) dropwise, keeping the temperature below 5 °C.

-

Stir the reaction at 0 °C for 2 hours.

-

Wash the mixture with cold water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate to yield (R)-N-Boc-3-(methylsulfonyloxy)pyrrolidine.

-

-

Azide Substitution (with inversion to S-configuration):

-

Dissolve the mesylated intermediate in 150 mL of anhydrous DMF.

-

Add sodium azide (15.6 g, 0.24 mol) and heat the mixture to 80 °C for 12 hours.

-

Cool the reaction, pour it into water, and extract with ethyl acetate (3 x 100 mL).

-